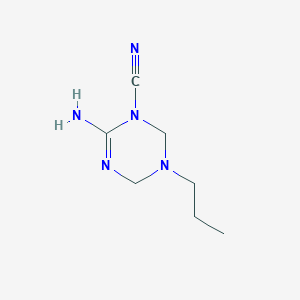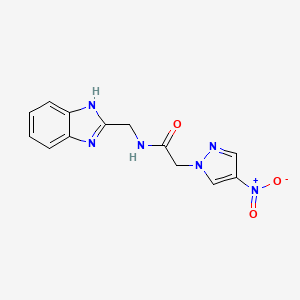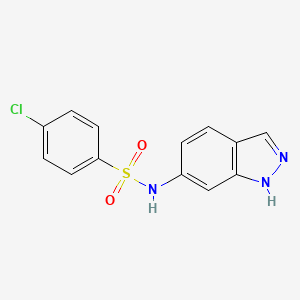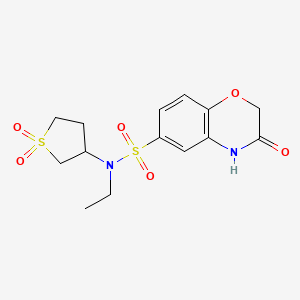
6-amino-3-propyl-3,4-dihydro-1,3,5-triazine-1(2H)-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-AMINO-3-PROPYL-3,4-DIHYDRO-1,3,5-TRIAZIN-1(2H)-YL CYANIDE is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-PROPYL-3,4-DIHYDRO-1,3,5-TRIAZIN-1(2H)-YL CYANIDE typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a propylamine derivative with cyanogen bromide in the presence of a base to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the cyanide group, converting it to an amine or other reduced forms.
Substitution: The triazine ring can undergo substitution reactions, where various substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitroso or nitro derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 6-AMINO-3-PROPYL-3,4-DIHYDRO-1,3,5-TRIAZIN-1(2H)-YL CYANIDE would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-AMINO-3-METHYL-3,4-DIHYDRO-1,3,5-TRIAZIN-1(2H)-YL CYANIDE
- 6-AMINO-3-ETHYL-3,4-DIHYDRO-1,3,5-TRIAZIN-1(2H)-YL CYANIDE
Comparison
Compared to its methyl and ethyl analogs, 6-AMINO-3-PROPYL-3,4-DIHYDRO-1,3,5-TRIAZIN-1(2H)-YL CYANIDE has a longer alkyl chain, which could influence its chemical reactivity and physical properties. This uniqueness might make it more suitable for specific applications where longer alkyl chains are advantageous.
Propriétés
Formule moléculaire |
C7H13N5 |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
6-amino-3-propyl-2,4-dihydro-1,3,5-triazine-1-carbonitrile |
InChI |
InChI=1S/C7H13N5/c1-2-3-11-5-10-7(9)12(4-8)6-11/h2-3,5-6H2,1H3,(H2,9,10) |
Clé InChI |
ZWGKRZKTAUGUFF-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CN=C(N(C1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
![4-tert-butyl-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B14945600.png)
![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine](/img/structure/B14945605.png)


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14945620.png)
![N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpentanehydrazide](/img/structure/B14945631.png)
![5-benzyl-1-(2,4-difluorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one](/img/structure/B14945641.png)
![5-amino-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14945645.png)
![1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14945651.png)

![Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate](/img/structure/B14945677.png)
![1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14945684.png)
![1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea](/img/structure/B14945686.png)
